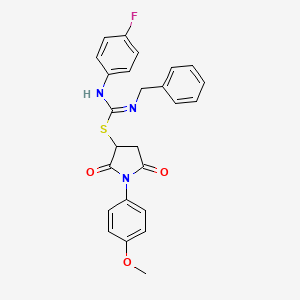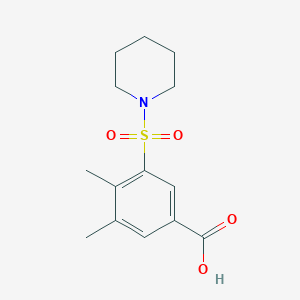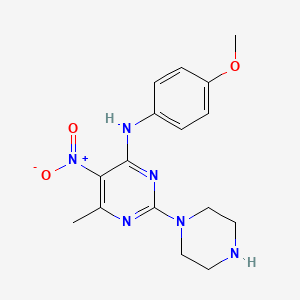
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine (CPDT) is a chemical compound that has been extensively studied for its potential applications in various fields of science. CPDT belongs to the class of triazine derivatives and has a unique structure that makes it an attractive candidate for research in the fields of chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has been extensively studied for its potential applications in various fields of science. In the field of chemistry, this compound has been used as a ligand for the synthesis of metal complexes. In the field of biochemistry, this compound has been used as a fluorescent probe for the detection of DNA and RNA. In the field of pharmacology, this compound has been studied for its potential as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the activity of enzymes involved in DNA synthesis and cell division. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant effects. In vivo studies have shown that this compound reduces tumor growth in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine has several advantages for lab experiments. It is easy to synthesize and has a unique structure that makes it an attractive candidate for research. However, this compound also has some limitations. It is relatively insoluble in water, which can make it difficult to work with in aqueous solutions. This compound can also be toxic at high concentrations, which can limit its use in some experiments.
Orientations Futures
There are several future directions for research on 3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine. One area of research is the development of this compound-based fluorescent probes for the detection of DNA and RNA. Another area of research is the development of this compound-based metal complexes for use in catalysis. This compound also has potential as an anti-cancer agent, and future research could focus on optimizing its efficacy and reducing toxicity. Finally, this compound could be studied for its potential as an anti-inflammatory and antioxidant agent.
Méthodes De Synthèse
3-(cyclopentylthio)-5,6-diphenyl-1,2,4-triazine can be synthesized using various methods, including the reaction of 3-mercapto-5,6-diphenyl-1,2,4-triazine with cyclopentanone in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism to produce this compound. Other methods of synthesis include the reaction of 3,5-diphenyl-1,2,4-triazine-6-thiol with cyclopentanone in the presence of a catalyst.
Propriétés
IUPAC Name |
3-cyclopentylsulfanyl-5,6-diphenyl-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3S/c1-3-9-15(10-4-1)18-19(16-11-5-2-6-12-16)22-23-20(21-18)24-17-13-7-8-14-17/h1-6,9-12,17H,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDLTAXEBGZEDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SC2=NC(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]piperidine trifluoroacetate](/img/structure/B5038488.png)
![4,4'-bis[(3-carboxypropanoyl)amino]-3,3'-biphenyldicarboxylic acid](/img/structure/B5038501.png)
![5-acetyl-N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B5038507.png)


![1-(1,3-benzodioxol-5-yloxy)-3-[bis(2-hydroxyethyl)amino]-2-propanol hydrochloride](/img/structure/B5038533.png)

![ethyl 1-[4-(dimethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5038551.png)
![N-(sec-butyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5038559.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5038576.png)

![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B5038585.png)
![1-(cyclohexylmethyl)-N-[3-(4-fluorophenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5038601.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5038604.png)